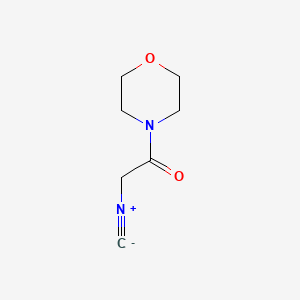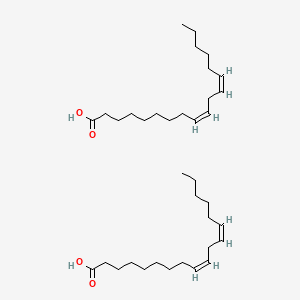
9,12-Octadecadienoic acid (9Z,12Z)-, dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,12-Octadecadienoic acid (9Z,12Z)-, dimer is a dimerized form of linoleic acid, which is a polyunsaturated omega-6 fatty acid. This compound is known for its unique chemical structure, which consists of two linoleic acid molecules linked together. It is commonly found in various natural oils and has significant industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, dimer typically involves the dimerization of linoleic acid. This process can be carried out through thermal or catalytic methods. In the thermal method, linoleic acid is heated to high temperatures, often in the presence of a catalyst such as clay or silica, to promote the dimerization reaction. The reaction conditions usually include temperatures ranging from 200°C to 300°C and reaction times of several hours.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as montmorillonite clay or zeolites are commonly used to enhance the efficiency of the dimerization process. The resulting product is then purified through distillation or chromatography to obtain the desired dimer.
Chemical Reactions Analysis
Types of Reactions
9,12-Octadecadienoic acid (9Z,12Z)-, dimer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Various functional groups can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions to achieve the desired substitution.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
9,12-Octadecadienoic acid (9Z,12Z)-, dimer has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various polymers and surfactants.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing into its potential anti-inflammatory and anticancer properties.
Industry: It is used in the production of lubricants, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism by which 9,12-Octadecadienoic acid (9Z,12Z)-, dimer exerts its effects involves its interaction with cell membranes and signaling pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It also interacts with various molecular targets, including enzymes and receptors, to modulate cellular processes such as inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: The monomeric form of 9,12-Octadecadienoic acid (9Z,12Z)-, dimer.
Oleic Acid: Another common fatty acid with a single double bond.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness
This compound is unique due to its dimerized structure, which imparts distinct chemical and physical properties compared to its monomeric counterparts. This dimerization enhances its stability and alters its reactivity, making it valuable for specific industrial and research applications.
Properties
CAS No. |
6144-28-1 |
|---|---|
Molecular Formula |
(C18H32O2)2 C36H64O4 |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid |
InChI |
InChI=1S/C36H64O4/c1-3-5-7-17-23-31-29-30-32(24-18-13-12-16-22-28-36(39)40)34(33(31)25-19-8-6-4-2)26-20-14-10-9-11-15-21-27-35(37)38/h20,26,29-34H,3-19,21-25,27-28H2,1-2H3,(H,37,38)(H,39,40) |
InChI Key |
CIRMGZKUSBCWRL-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)O)CCCCCCCC(=O)O |
boiling_point |
444 to 446 °F at 16 mmHg (NTP, 1992) 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg 229.00 to 230.00 °C. @ 16.00 mm Hg |
Color/Form |
Colorless oil Colorless to straw-colored liquid |
density |
0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float 0.9022 g/cu cm at 20 °C 0.898-0.904 |
melting_point |
23 °F (NTP, 1992) -6.9 °C -8.5 °C |
Key on ui other cas no. |
67922-65-0 6144-28-1 |
physical_description |
Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet. Liquid, Other Solid; Liquid Colorless to straw-colored liquid; [Hawley] Liquid colourless to pale yellow oily liquid |
Related CAS |
7049-66-3 30175-49-6 67922-65-0 |
solubility |
Insoluble (NTP, 1992) In water, 1.59 mg/L at 25 °C Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils Very soluble in acetone, benzene, ethyl ether, and ethanol. In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C. soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in wate |
vapor_pressure |
0.00000087 [mmHg] 8.68X10-7 mm Hg at 25 °C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


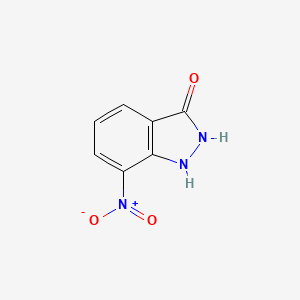
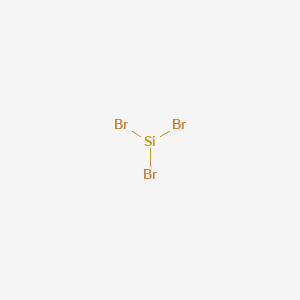
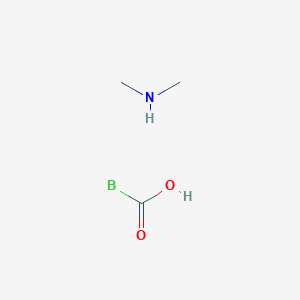

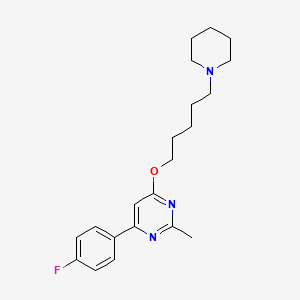
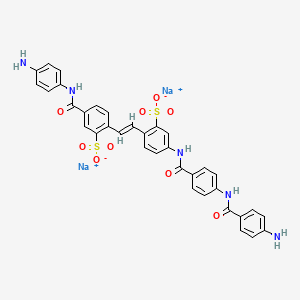
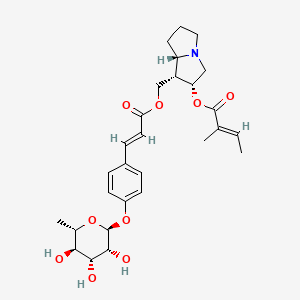
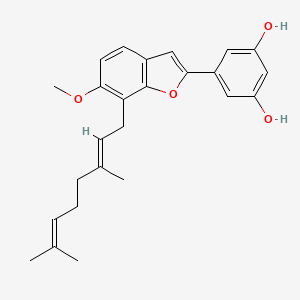
![(1R,4E,6R,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B1609364.png)

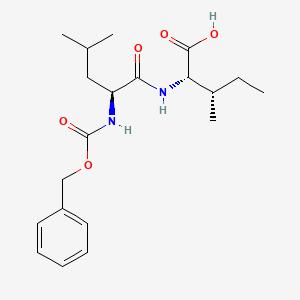
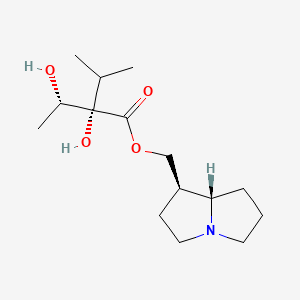
![(2S)-4-Carbamoyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B1609370.png)
